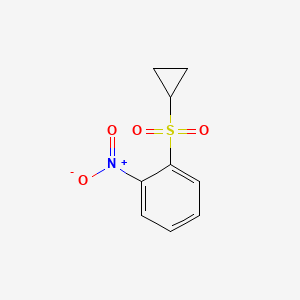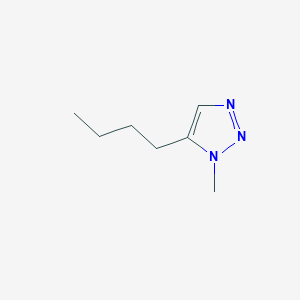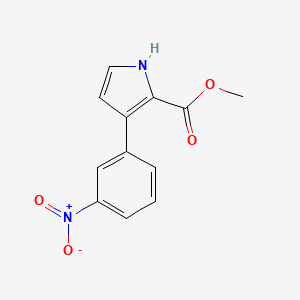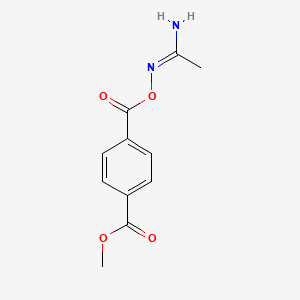
Fmoc Lys(PB)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc Lys(PB)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(4-pentynoyl)lysine, is a derivative of lysine used in solid-phase peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino terminus, while the PB group protects the side chain of lysine. This compound is crucial in the synthesis of peptides, allowing for the stepwise addition of amino acids to form complex peptide chains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc Lys(PB)-OH typically involves the protection of the lysine side chain followed by the introduction of the Fmoc group. The process begins with the protection of the ε-amino group of lysine using a pentynoyl group. This is followed by the protection of the α-amino group with the Fmoc group. The reaction conditions often involve the use of coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase synthesis allows for the efficient production of large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc Lys(PB)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Cleavage: Removal of the peptide from the solid support using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The primary product formed from these reactions is the desired peptide chain, with the Fmoc group removed and the peptide cleaved from the solid support .
Wissenschaftliche Forschungsanwendungen
Fmoc Lys(PB)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used in the synthesis of complex peptides for research and therapeutic purposes.
Drug Development: Facilitates the creation of peptide-based drugs.
Biomaterials: Used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Wirkmechanismus
The mechanism of action of Fmoc Lys(PB)-OH involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group protects the α-amino group during the coupling reactions, preventing unwanted side reactions. The PB group protects the ε-amino group of lysine, ensuring that the side chain remains intact during the synthesis. The use of coupling reagents like DIC and HOBt facilitates the formation of peptide bonds, while the deprotection and cleavage steps ensure the final peptide product is obtained .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc Lys(Boc)-OH: Similar to Fmoc Lys(PB)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Fmoc Lys(ivDde)-OH: Uses an ivDde group for side chain protection.
Uniqueness
This compound is unique due to the use of the pentynoyl group for side chain protection, which provides specific advantages in certain synthetic applications. The choice of protecting group can influence the efficiency and outcome of the peptide synthesis, making this compound a valuable tool in the synthesis of complex peptides .
Eigenschaften
Molekularformel |
C31H26F2N2O8 |
|---|---|
Molekulargewicht |
592.5 g/mol |
IUPAC-Name |
6-[(6,8-difluoro-7-hydroxy-2-oxochromene-3-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C31H26F2N2O8/c32-23-14-16-13-21(30(40)43-27(16)25(33)26(23)36)28(37)34-12-6-5-11-24(29(38)39)35-31(41)42-15-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-4,7-10,13-14,22,24,36H,5-6,11-12,15H2,(H,34,37)(H,35,41)(H,38,39) |
InChI-Schlüssel |
JJXGAZUZWKHNFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=CC(=C(C(=C5OC4=O)F)O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706769.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)









